molecular formula C12H15NO2 B8637920 4-Benzyl-5-methylmorpholin-3-one

4-Benzyl-5-methylmorpholin-3-one

Cat. No. B8637920
M. Wt: 205.25 g/mol
InChI Key: OXRBQBMOPLPNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(CO)N(Cc1ccccc1)C(=O)CCl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([C:9]([CH2:10][Cl:11])=[O:12])[CH:13]([CH2:14][OH:15])[CH3:16]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[C:9](=[O:12])[CH2:10][O:15][CH2:14][CH:13]1[CH3:16]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
CC(CO)N(Cc1ccccc1)C(=O)CCl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(CO)N(Cc1ccccc1)C(=O)CCl

Outcomes

Product
Name
Type
product
Smiles
CC1COCC(=O)N1Cc1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.